molecular formula C17H18N4O3S2 B2407344 N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide CAS No. 868213-68-7

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2407344
CAS No.: 868213-68-7
M. Wt: 390.48
InChI Key: HALFMTKKIZYOFR-UHFFFAOYSA-N
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Description

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a synthetic compound with a molecular formula of C17H18N4O3S2 and a molecular weight of 390.48 g/mol. This compound is part of the benzothiazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide involves several steps. One common method includes the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Sulfonamide Formation: The benzothiazole derivative is then reacted with isobutylsulfonyl chloride in the presence of a base to form the sulfonamide group.

    Picolinamide Attachment: Finally, the picolinamide moiety is introduced through a coupling reaction with picolinic acid or its derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and picolinamide moieties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide has several scientific research applications, including :

    Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-tubercular properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclooxygenase (COX) enzymes.

    Industrial Applications: It may be used in the development of new materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide involves the inhibition of specific enzymes and pathways . For instance, it has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide can be compared with other benzothiazole derivatives, such as :

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

These compounds share a similar benzothiazole core but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity

Properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11(2)10-19-26(23,24)12-6-7-13-15(9-12)25-17(20-13)21-16(22)14-5-3-4-8-18-14/h3-9,11,19H,10H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALFMTKKIZYOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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